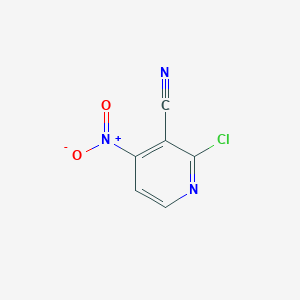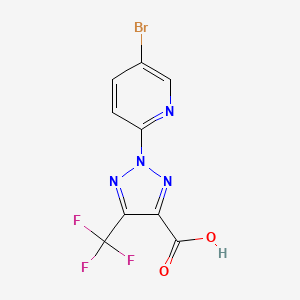
2-(5-Bromo-6-methylbenzofuran-3-yl)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromo-6-methylbenzofuran-3-yl)acetic acid is an organic compound with the molecular formula C11H9BrO3. This compound is characterized by the presence of a bromine atom, a methyl group, and a benzofuran ring, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-6-methylbenzofuran-3-yl)acetic acid typically involves the bromination of 6-methylbenzofuran followed by the introduction of an acetic acid moiety. One common method involves the following steps:
Bromination: 6-Methylbenzofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Acetylation: The brominated intermediate is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the final product, 2-(5-Bromo-6-methylbenzofuran-3-yl)acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromo-6-methylbenzofuran-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).
Oxidation: Potassium permanganate, sulfuric acid, and water.
Reduction: Lithium aluminum hydride, ether, and an inert atmosphere.
Major Products
Substitution: Various substituted benzofuran derivatives.
Oxidation: 2-(5-Bromo-6-methylbenzofuran-3-yl)acetic acid derivatives with oxidized side chains.
Reduction: 2-(6-Methylbenzofuran-3-yl)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromo-6-methylbenzofuran-3-yl)acetic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(5-Bromo-6-methylbenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the benzofuran ring play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Bromo-6-fluorobenzofuran-3-yl)acetic acid
- 2-(5-Chloro-6-methylbenzofuran-3-yl)acetic acid
- 2-(5-Iodo-6-methylbenzofuran-3-yl)acetic acid
Uniqueness
2-(5-Bromo-6-methylbenzofuran-3-yl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its analogs
Eigenschaften
Molekularformel |
C11H9BrO3 |
|---|---|
Molekulargewicht |
269.09 g/mol |
IUPAC-Name |
2-(5-bromo-6-methyl-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C11H9BrO3/c1-6-2-10-8(4-9(6)12)7(5-15-10)3-11(13)14/h2,4-5H,3H2,1H3,(H,13,14) |
InChI-Schlüssel |
IDESNZXJQLHJHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1Br)C(=CO2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile](/img/structure/B11787774.png)

![7-(4-Aminopiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11787788.png)






![(7AS)-6-Aminotetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B11787831.png)

![3-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)propanoic acid](/img/structure/B11787836.png)

![2-(1-(Benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B11787855.png)
